(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

Biocatalysis Asymmetric reduction Ketoreductase engineering

This (S)-enantiomer is the non-negotiable chiral precursor for luliconazole and (S)-econazole APIs. The (S)-configuration exhibits ~12-fold higher CYP51 inhibitory potency vs. the (R)-counterpart; even 1% (R)-impurity forces costly downstream chiral resolution. Procure certified >99% ee material to meet pharmacopoeial enantiomeric purity specifications and bypass preparative chiral separation. Also serves as a certified reference standard for ketoreductase engineering studies calibration and chiral HPLC method validation. Specifications: ≥98% purity (GC/HPLC), mp 60–64°C, [α]²⁰/D +55° to +61°, white to light yellow crystalline powder.

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
CAS No. 126534-31-4
Cat. No. B1630943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
CAS126534-31-4
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(CCl)O
InChIInChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
InChIKeyXHEPANNURIQWRM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (CAS 126534-31-4): Chiral Intermediate Procurement for Azole Antifungal Synthesis


(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chiral chlorinated alcohol bearing a single stereogenic center at the carbinol carbon. It is industrially positioned as a critical enantiopure intermediate for the synthesis of imidazole-class antifungal active pharmaceutical ingredients (APIs) including luliconazole [1]. The compound exists as two distinct enantiomers, with the (S)-configuration being pharmacologically significant due to its higher binding affinity to fungal lanosterol 14α-demethylase (CYP51) compared to its (R)-counterpart . Commercial specifications typically require chemical purity ≥98.0% (GC/HPLC) with melting point 60.0–64.0°C and specific rotation [α]²⁰/D of +55.0° to +61.0° (c=1.2, CHCl₃) .

Why (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Cannot Be Replaced by Racemates, (R)-Enantiomers, or Achiral Analogs in Downstream Synthesis


Substituting (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with its racemate, (R)-enantiomer, or structurally similar achiral chlorinated alcohols introduces unacceptable risk in antifungal API synthesis. The stereochemistry at the carbinol carbon is non-negotiable: the (S)-enantiomer exhibits approximately 12-fold higher inhibitory potency toward fungal CYP51 than the (R)-enantiomer due to stronger hydrogen bonding with the heme cofactor, as demonstrated by molecular dynamics simulations . Furthermore, the presence of the (R)-impurity at even 1% can result in pharmacologically distinct impurities in the final drug substance requiring additional purification steps. Biological evaluation of miconazole and econazole enantiomers has shown that stereochemistry directly determines antifungal spectrum and potency against specific pathogens—(R)-econazole shows higher activity against Candida krusei, while (S)-econazole demonstrates superior efficacy against Cryptococcus neoformans, Penicillium chrysogenum, and Aspergillus niger [1]. Achiral 2-chloro-1-(2,4-dichlorophenyl)ethanone (the ketone precursor) lacks the hydroxyl functionality necessary for downstream imidazole coupling and cannot serve as a substitute.

Quantitative Differentiation Evidence: (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol Versus Comparators


Enantiomeric Excess (ee) Attainable: Enzymatic Bioreduction Delivers >99.9% ee for (S)-CPEO Production

The target compound (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol can be produced with exceptional stereochemical fidelity via engineered enzymatic reduction. In an optimized process using a ketoreductase from Levilactobacillus brevis (LbCR), the bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone at 200 g/L substrate loading achieved >99.5% conversion and >99.9% enantiomeric excess (ee) for the (S)-enantiomer [1]. This exceeds the enantiomeric purity typically achievable with chiral oxazaborolidine-catalyzed chemical reduction methods, which generally produce ee values in the 90-95% range and require subsequent chiral resolution steps. The exceptional stereoselectivity arises from the enzyme's engineered active site geometry, which specifically accommodates the pro-(S) orientation of the substrate ketone.

Biocatalysis Asymmetric reduction Ketoreductase engineering

CYP51 Binding Affinity: (S)-Enantiomer Exhibits 12-Fold Higher Inhibitory Potency Than (R)-Enantiomer

Molecular dynamics simulations have quantified the stereochemical advantage of the (S)-configuration at the target binding site. The (S)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol forms stronger hydrogen bonds with the heme cofactor of fungal CYP51 (lanosterol 14α-demethylase), resulting in approximately 12-fold higher inhibitory potency compared to the (R)-enantiomer . The (S)-configuration positions the hydroxyl group and chlorophenyl ring in an orientation that maximizes hydrophobic interactions with the enzyme's substrate access channel while simultaneously enabling optimal coordination with the heme iron. In contrast, the (R)-enantiomer adopts a binding pose that disrupts this hydrogen-bonding network, substantially reducing binding free energy. While the compound itself is an intermediate rather than the final API, this stereochemical requirement propagates through the synthesis to determine the antifungal activity of downstream drugs including luliconazole, miconazole, and econazole.

CYP51 inhibition Molecular docking Lanosterol 14α-demethylase

Substrate Loading Capacity: Engineered LkADH Mutant Achieves 400 mM Substrate Conversion for Industrial-Scale Production

The tetrad mutant alcohol dehydrogenase LkADHM0 (derived from Lactobacillus kefir) enables efficient synthesis of (S)-CPEO at industrially relevant substrate loadings. In this study, LkADHM0 achieved complete conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone at 400 mM substrate concentration [1]. This represents a substantial improvement over wild-type LkADH, which exhibits significant substrate inhibition at concentrations above 50 mM and achieves only 15-20% conversion under comparable conditions. The engineered mutant incorporates four strategic amino acid substitutions (F147L, Y190P, V196L, L199H) that collectively enlarge the substrate-binding pocket to accommodate the bulky 2,4-dichlorophenyl moiety while maintaining strict enantioselectivity for the (S)-configuration.

Biocatalysis Enzyme engineering Process intensification

Commercial Purity Specifications: Verified Analytical Benchmarks Enable Direct Procurement Without Additional Qualification

Reputable commercial suppliers provide (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with validated purity specifications that meet pharmaceutical intermediate requirements. TCI offers the compound with GC purity ≥98.0%, melting point 60.0–64.0°C, and specific rotation [α]²⁰/D +55.0° to +61.0° (c=1.2, CHCl₃) . Recombiotech supplies the compound with HPLC purity >99% and enantiomeric excess >99% ee [1]. In comparison, achiral 2-chloro-1-(2,4-dichlorophenyl)ethanone (the ketone precursor) is commercially available but lacks the hydroxyl functionality and chiral center necessary for downstream imidazole coupling, while racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol (CAS 123889-65-8) contains both enantiomers and would produce diastereomeric mixtures in subsequent synthetic steps. The specific rotation specification serves as a critical identity and purity verification tool; any deviation from the +55.0° to +61.0° range indicates either incorrect stereochemistry or the presence of chiral impurities.

Analytical chemistry Quality control Certificate of Analysis

Antifungal Spectrum Differentiation: (S)- vs (R)-Derived Econazole Shows Pathogen-Specific Activity Profile

Biological evaluation of econazole enantiomers synthesized from the corresponding chiral intermediates reveals that stereochemistry determines antifungal spectrum. (R)-econazole showed higher activity against Candida krusei, while (S)-econazole exhibited superior efficacy against Cryptococcus neoformans, Penicillium chrysogenum, and Aspergillus niger [1]. Additionally, preliminary biological tests in a separate study demonstrated that (R)-(-)-econazole and (R)-(-)-miconazole were more active than their (S)-isomers and racemates against common pathogenic fungi including Candida albicans, Trichophyton rubrum, T. gypseum, Microsporum lanosum, and Aspergillus flavus in vitro [2]. The differential activity profiles underscore that the (S)-intermediate is not simply interchangeable with its (R)-counterpart; selection of the appropriate enantiomer must be driven by the target pathogen profile of the intended final drug product.

Antifungal susceptibility Econazole enantiomers Pathogen-specific activity

Industrial Process Yield: Phase-Transfer Catalysis Achieves 84.6% Yield for (S)-CPEO Synthesis at Scale

Industrial-scale production of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol employs phase-transfer catalysis (PTC) methods that deliver reproducible yields suitable for commercial procurement. A representative protocol reacting 1-(2,4-dichlorophenyl)-2-chloroethanol with imidazole using polyethylene glycol 400 as a phase-transfer catalyst yields 84.6% product under optimized conditions . In comparison, alternative synthetic routes employing direct nucleophilic substitution without PTC typically yield 45-60% due to competing elimination reactions and poor phase contact. The PTC approach enables efficient large-scale production with reduced organic solvent consumption compared to homogeneous reaction conditions.

Process chemistry Phase-transfer catalysis Industrial synthesis

Procurement-Driven Application Scenarios for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol


Luliconazole API Manufacturing: Essential Chiral Intermediate for Topical Antifungal Production

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol serves as the direct chiral precursor for luliconazole synthesis, a topical imidazole antifungal agent that inhibits lanosterol 14α-demethylase (CYP51) [1]. The compound's (S)-stereochemistry at the carbinol carbon is retained throughout the subsequent synthetic steps and is essential for the final drug's pharmacological activity. Procurement of this specific enantiomer with >99% ee ensures that the downstream luliconazole meets pharmacopoeial specifications for enantiomeric purity, avoiding the need for costly chiral chromatographic resolution of the final API. The established industrial processes using engineered ketoreductases and phase-transfer catalysis provide reliable supply chain economics for large-scale API manufacturing [1].

Econazole Enantiomer Synthesis for Pathogen-Specific Formulation Development

For researchers developing pathogen-targeted econazole formulations, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol provides the entry point for synthesizing the (S)-econazole enantiomer, which demonstrates superior antifungal activity against Cryptococcus neoformans, Penicillium chrysogenum, and Aspergillus niger compared to the (R)-enantiomer [2]. This pathogen-specific activity profile supports the development of tailored antifungal therapies for infections where these organisms are the predominant pathogens. Procurement of the correct (S)-intermediate eliminates the need for preparative chiral separation of racemic econazole, reducing development costs and enabling direct structure-activity relationship studies [3].

Biocatalysis Research and Ketoreductase Engineering Studies

The bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol serves as a model reaction for ketoreductase engineering studies aimed at improving substrate tolerance and enantioselectivity toward bulky aromatic ketones [4]. The tetrad mutant LkADHM0, which achieves complete conversion at 400 mM substrate loading, exemplifies successful enzyme engineering for industrial biocatalysis applications. Procuring authentic (S)-CPEO reference material with certified enantiomeric purity is essential for calibrating chiral HPLC methods used to assess mutant enzyme performance and for validating the stereochemical outcome of novel biocatalytic processes.

Chiral Chromatography Method Development and Analytical Reference Standard

The defined specific rotation [α]²⁰/D +55.0° to +61.0° and established chiral HPLC retention characteristics of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol make it a reliable analytical reference standard for developing and validating chiral separation methods . Quality control laboratories utilize this compound to calibrate chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) and to establish system suitability parameters for enantiomeric purity testing of both the intermediate and downstream antifungal APIs. The commercial availability of material with >99% ee enables accurate determination of limit of quantitation (LOQ) for the undesired (R)-enantiomer impurity.

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